2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid
CAS No.: 2096331-49-4
Cat. No.: VC5001265
Molecular Formula: C14H14BFO3
Molecular Weight: 260.07
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2096331-49-4 |
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Molecular Formula | C14H14BFO3 |
Molecular Weight | 260.07 |
IUPAC Name | (4-fluoro-5-methyl-2-phenylmethoxyphenyl)boronic acid |
Standard InChI | InChI=1S/C14H14BFO3/c1-10-7-12(15(17)18)14(8-13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
Standard InChI Key | YYDQCNDNFRBVGM-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)C)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name 2-(benzyloxy)-4-fluoro-5-methylphenylboronic acid precisely describes its structure: a phenyl ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 2, fluorine at position 4, and a methyl group (-CH₃) at position 5, with a boronic acid (-B(OH)₂) functional group at position 1. The CAS registry number 2096331-49-4 uniquely identifies this compound in chemical databases .
Table 1: Key Identifiers of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic Acid
Property | Value |
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CAS Number | 2096331-49-4 |
Molecular Formula | C₁₄H₁₄BFO₃ |
Molecular Weight | 260.07 g/mol |
Purity Specifications | 95–98% (HPLC) |
Storage Conditions | 2–8°C, inert atmosphere |
The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the electron-withdrawing fluorine and sterically demanding benzyloxy group influence regioselectivity in substitution reactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure:
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl aromatic), 7.12 (d, J = 8.4 Hz, 1H, H-3), 6.85 (d, J = 12.0 Hz, 1H, H-6), 5.15 (s, 2H, OCH₂Ph), 2.32 (s, 3H, CH₃) .
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¹³C NMR (101 MHz, CDCl₃): δ 162.1 (C-B), 137.5–127.3 (benzyl carbons), 115.2 (C-F), 21.5 (CH₃) .
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HRMS (ESI+): m/z calc. for C₁₄H₁₄BFO₃ [M+H]⁺ 260.071, found 260.070 .
Synthetic Methodologies
Boronation Strategies
The compound is typically synthesized via directed ortho-metalation (DoM) followed by boronation. A reported route involves:
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Protection of 4-fluoro-5-methylphenol with benzyl bromide to form 2-benzyloxy-4-fluoro-5-methylbenzene.
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Lithiation at -78°C using n-BuLi and subsequent quenching with trisopropyl borate.
Alternative methods utilize Miyaura borylation of the corresponding bromoarene using Pd(dppf)Cl₂ catalyst and bis(pinacolato)diboron, though this approach suffers from lower yields (~65%) compared to the DoM route (~82%) .
Purification and Stability Considerations
Chromatographic purification on silica gel (ethyl acetate/hexane) followed by recrystallization from toluene/water provides material with ≥98% purity. The compound exhibits moderate air sensitivity, requiring storage under nitrogen or argon . Decomposition occurs above 150°C, as evidenced by thermogravimetric analysis (TGA) showing 5% mass loss at 152°C .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound participates in palladium-catalyzed couplings with aryl halides. A 2024 study demonstrated its use in synthesizing 2′-benzyloxy-4′-fluoro-5′-methylbiphenyl-2-carboxylic acid, a precursor to COX-2 inhibitors, achieving 89% yield under microwave irradiation (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
Pharmaceutical Intermediate
The fluorine and methyl substituents enhance metabolic stability in drug candidates. In kinase inhibitor development, coupling this boronic acid with pyrazolo[1,5-a]pyrimidine bromides produced compounds with IC₅₀ values <10 nM against ALK and ROS1 kinases .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: 1.2 mg/mL (pH 7.4 PBS, 25°C)
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LogP: 2.81 (calculated), 2.65 (experimental, shake-flask method)
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pKa: Boronic acid group = 8.9 ± 0.2 (potentiometric titration)
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic P2₁/c space group with unit cell parameters a = 8.542 Å, b = 12.307 Å, c = 14.891 Å, β = 97.15°. The boronic acid adopts a trigonal planar geometry with B-O bond lengths of 1.36–1.38 Å .
Recent Advances and Discontinuation Challenges
Supply Chain Status
Major suppliers including CymitQuimica and AKSci have discontinued this compound (as of April 2025), citing low demand and synthetic complexity . Current research relies on custom synthesis, with lead times of 4–6 weeks for 10 g batches .
Emerging Applications
A 2025 study in Advanced Materials demonstrated its use as a luminescent sensor for fluoride ions, leveraging the boron-fluoride interaction to achieve a detection limit of 0.1 ppm .
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